molecular formula C23H20N2OS2 B11658037 N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine

N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine

Cat. No.: B11658037
M. Wt: 404.6 g/mol
InChI Key: YEPQUHJYLNNPON-UHFFFAOYSA-N
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Description

(1Z)-8-METHOXY-4,4-DIMETHYL-N-(NAPHTHALEN-1-YL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound with a unique structure that includes a methoxy group, dimethyl groups, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-8-METHOXY-4,4-DIMETHYL-N-(NAPHTHALEN-1-YL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the dithiole and naphthalene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1Z)-8-METHOXY-4,4-DIMETHYL-N-(NAPHTHALEN-1-YL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-8-METHOXY-4,4-DIMETHYL-N-(NAPHTHALEN-1-YL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study its interactions with various biomolecules. Its potential as a probe for studying enzyme mechanisms or as a ligand for receptor binding studies is of particular interest.

Medicine

In medicine, (1Z)-8-METHOXY-4,4-DIMETHYL-N-(NAPHTHALEN-1-YL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE could be explored for its pharmacological properties. Its potential as a therapeutic agent for treating diseases or as a diagnostic tool in medical imaging is being investigated.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1Z)-8-METHOXY-4,4-DIMETHYL-N-(NAPHTHALEN-1-YL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-8-METHOXY-4,4-DIMETHYL-N-(NAPHTHALEN-1-YL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE: shares similarities with other quinoline derivatives, such as quinine and chloroquine.

    Naphthalene derivatives: Compounds like naphthalene-1-amine and naphthalene-2-amine have structural similarities.

Uniqueness

What sets (1Z)-8-METHOXY-4,4-DIMETHYL-N-(NAPHTHALEN-1-YL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H20N2OS2

Molecular Weight

404.6 g/mol

IUPAC Name

8-methoxy-4,4-dimethyl-N-naphthalen-1-yl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C23H20N2OS2/c1-23(2)21-20(17-13-15(26-3)11-12-19(17)25-23)22(28-27-21)24-18-10-6-8-14-7-4-5-9-16(14)18/h4-13,25H,1-3H3

InChI Key

YEPQUHJYLNNPON-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=NC4=CC=CC5=CC=CC=C54)SS2)C

Origin of Product

United States

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